molecular formula C12H14O3 B2918269 (2S,5R)-5-Benzyloxolane-2-carboxylic acid CAS No. 2059917-99-4

(2S,5R)-5-Benzyloxolane-2-carboxylic acid

Cat. No.: B2918269
CAS No.: 2059917-99-4
M. Wt: 206.241
InChI Key: GGPMLBMXKHHJCA-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-5-Benzyloxolane-2-carboxylic acid is a chiral compound that belongs to the class of oxolane carboxylic acids. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of the benzyloxy group and the oxolane ring structure contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the cyclization of a suitable precursor to form the oxolane ringThe reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the cyclization and substitution steps .

Industrial Production Methods

In an industrial setting, the production of (2S,5R)-5-Benzyloxolane-2-carboxylic acid may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalytic processes and continuous flow reactors to enhance the efficiency of the reactions. Additionally, purification steps such as crystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-Benzyloxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxolane derivatives with modified functional groups, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

(2S,5R)-5-Benzyloxolane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2S,5R)-5-Benzyloxolane-2-carboxylic acid exerts its effects depends on its interactions with molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways. Its stereochemistry plays a crucial role in determining its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-2-Isopropyl-5-methylcyclohexanone
  • (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine
  • (2S,5R)-5-Hydroxypiperidine-2-carboxylate

Uniqueness

What sets (2S,5R)-5-Benzyloxolane-2-carboxylic acid apart from similar compounds is its unique combination of the benzyloxy group and the oxolane ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

(2S,5R)-5-benzyloxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPMLBMXKHHJCA-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H]1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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